5-Methyl Substitution Enhances Diuretic Activity
Among a series of 1,3,4-thiadiazole derivatives evaluated for diuretic activity in Swiss albino mice, 5-methyl-substituted derivatives demonstrated a significant increase in urinary water and electrolyte excretion compared to both negative control and 5-amino-substituted derivatives [1]. The highest diuretic activity (0.82) was achieved with a para-nitro-substituted benzene ring at the 2-thioate group of 5-methyl-1,3,4-thiadiazole, whereas the lowest diuretic activity (0.56) was recorded for a compound bearing a 5-amino group [1].
| Evidence Dimension | Diuretic activity index (urinary water and electrolyte excretion) |
|---|---|
| Target Compound Data | 0.82 (for best-performing 5-methyl-substituted derivative) |
| Comparator Or Baseline | 0.56 (for 5-amino-substituted derivative) |
| Quantified Difference | 1.46‑fold higher diuretic activity for 5-methyl vs. 5-amino substitution pattern |
| Conditions | Swiss albino mice; urine volume, urinary pH, and urinary Na⁺, K⁺, Cl⁻ measured |
Why This Matters
The 5-methyl group, present in 2-ethyl-5-methyl-1,3,4-thiadiazole, is a critical pharmacophoric element for enhanced diuretic efficacy; substituting with an amino group at C5 would be expected to substantially reduce therapeutic potential.
- [1] Bekele, D., Tekle, A., Assefa, S., et al. Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. Scientifica 2022, 2022, 3011531. View Source
